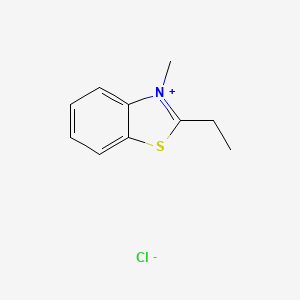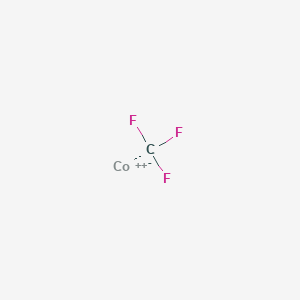
Cobalt(2+);trifluoromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);trifluoromethane is a compound that combines cobalt ions in the +2 oxidation state with trifluoromethane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of trifluoromethane typically involves the reaction of chloroform with hydrogen fluoride in the presence of a catalyst. The catalyst can be a mixture of chromic salt and lanthanum fluoride, supported on carriers such as nickel oxide, aluminum sesquioxide, zinc oxide, or activated charcoal . The reaction is carried out in a tube-type fixed bed reactor, and the product is separated through rectification.
Another method involves the gas-phase reaction of difluorochloromethane with anhydrous hydrogen fluoride in the presence of an aluminum fluoride catalyst. This method is advantageous due to its mild reaction conditions and high selectivity for trifluoromethane .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);trifluoromethane can undergo various chemical reactions, including:
Oxidation and Reduction: Cobalt ions can participate in redox reactions, cycling between different oxidation states.
Substitution: Trifluoromethane can undergo substitution reactions, particularly involving the replacement of fluorine atoms.
Common Reagents and Conditions
Common reagents for these reactions include bis(trifluoromethane)sulfonimide and pentamethylcyclopentadienyl cobalt complexes . These reactions often occur under mild conditions, making them suitable for various applications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, the hydrogen evolution reaction driven by cobalt catalysts can produce hydrogen gas .
Applications De Recherche Scientifique
Cobalt(2+);trifluoromethane has several scientific research applications:
Mécanisme D'action
The mechanism of action of cobalt(2+);trifluoromethane involves the activation of the C-F bond in trifluoromethane. This activation is facilitated by the cobalt ion, which can form various intermediates during the reaction process . The molecular targets and pathways involved include the formation of cobalt hydride derivatives and the subsequent generation of hydrogen gas .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Compounds: These include compounds where the trifluoromethyl group is attached to different organic moieties.
Cobalt Compounds: Various cobalt compounds, such as cobalt ferrite and cobalt oxides, have unique properties and applications.
Uniqueness
Cobalt(2+);trifluoromethane is unique due to its combination of cobalt’s catalytic properties and the fluorine atoms’ high electronegativity. This combination allows for unique reactivity and applications in fields such as catalysis and material science.
Propriétés
Numéro CAS |
194491-06-0 |
|---|---|
Formule moléculaire |
CCoF3+ |
Poids moléculaire |
127.939 g/mol |
Nom IUPAC |
cobalt(2+);trifluoromethane |
InChI |
InChI=1S/CF3.Co/c2-1(3)4;/q-1;+2 |
Clé InChI |
WDVNYXKIEJQSFP-UHFFFAOYSA-N |
SMILES canonique |
[C-](F)(F)F.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
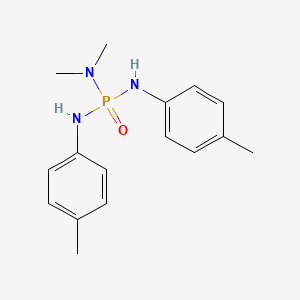
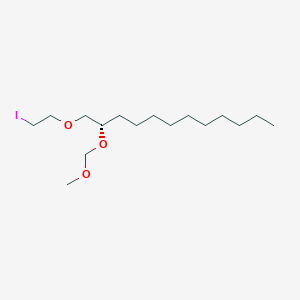
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
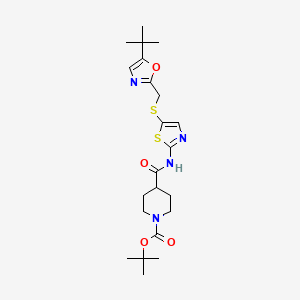
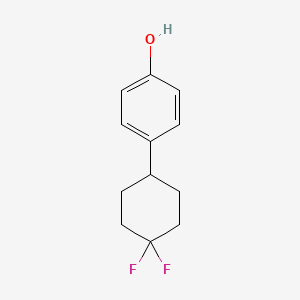
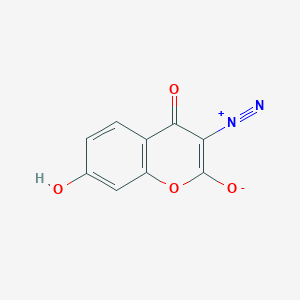
![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
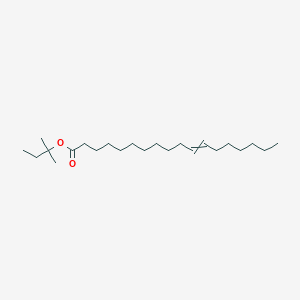
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
